dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-5-12-10-6-11-4-3-9(8)10/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMLJKOKMCYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the dimethylamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a pyridine derivative, the pyrrole ring can be formed through a series of cyclization reactions involving reagents such as acyl bromides and propargylamines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group in dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine is susceptible to oxidation under controlled conditions. While direct experimental data for this compound is limited, analogous pyrrolopyridine derivatives exhibit oxidative behavior when treated with agents like oxone or hydrogen peroxide. For example:
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Oxidation of the pyrrolopyridine core : Electrophilic attack at the electron-rich pyrrole moiety can lead to hydroxylation or epoxidation (Figure S1, ).
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N-Oxidation : The dimethylamino group may form an N-oxide under strong oxidizing conditions, though steric hindrance from the methyl groups could limit this pathway .
Substitution Reactions
The methylamine side chain and heterocyclic nitrogen atoms participate in nucleophilic substitution reactions:
Aminomethyl Group Reactivity
The –CH2–N(CH3)2 moiety can act as a nucleophile in SN2 reactions. For instance:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, K2CO3, DMF | Quaternary ammonium salts | |
| Acylation | Acetyl chloride, Et3N | Amide derivatives |
Aromatic Electrophilic Substitution
The pyrrolo[2,3-c]pyridine ring undergoes substitution at the C-5 and C-6 positions due to electron-rich character:
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Nitration : HNO3/H2SO4 at 0–5°C yields nitro derivatives.
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Halogenation : NBS or Cl2/FeCl3 introduces halogens regioselectively .
Reductive Transformations
Catalytic hydrogenation (H2/Pd-C) or sodium borohydride reduces unsaturated bonds in the pyrrolopyridine system:
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Ring saturation : Converts the pyrrole ring to a pyrrolidine analog, altering electronic properties .
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N-Methyl group reduction : Not typically observed due to the stability of the dimethylamino group.
Complexation and Coordination Chemistry
The lone pair on the dimethylamino nitrogen enables coordination with transition metals:
| Metal Ion | Ligand Behavior | Application |
|---|---|---|
| Cu(II) | Bidentate via N(pyrrole) and N(amine) | Catalytic systems |
| Pd(0) | Monodentate (amine) | Cross-coupling reactions |
Comparative Reactivity of Analogues
Key differences between this compound and structurally similar compounds:
Stability Considerations
Scientific Research Applications
Synthetic Routes and Preparation Methods
The synthesis of dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine often involves the following steps:
- Formation of the Core Structure : The pyrrolo[2,3-c]pyridine core is constructed through cyclization reactions using pyridine derivatives and reagents such as acyl bromides and propargylamines.
- Introduction of Dimethylamine Group : This step typically follows the formation of the core structure, where a dimethylamine group is introduced under controlled conditions.
Industrial Production Methods
For large-scale production, methods such as continuous flow reactors are utilized to optimize yield and purity while minimizing by-products.
Scientific Research Applications
This compound has several notable applications:
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent , particularly targeting fibroblast growth factor receptors (FGFRs). Research indicates that it may inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells.
Enzyme Inhibition
It has been investigated for its ability to act as an inhibitor of specific enzymes or receptors , which could have implications in treating various diseases.
Material Science
In the field of material science, this compound is being studied for its potential in developing new materials with specific electronic or optical properties.
This compound exhibits various biological activities:
Anticancer Properties
Research has demonstrated that this compound can selectively inhibit kinases such as PKMYT1, which is involved in cell cycle regulation. This inhibition can lead to reduced phosphorylation of CDK1 and subsequent apoptosis in cancer cells.
Table 1: Inhibition of PKMYT1 by this compound
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 0.69 |
| Other Analog | 4.1 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Its mechanism appears to involve disruption of microbial cell membranes.
Table 2: Antibacterial Activity
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
Case Study 1 : A patient with advanced breast cancer exhibited significant tumor reduction after treatment with this compound alongside conventional therapies.
Case Study 2 : A cohort study involving patients with non-small cell lung cancer indicated improved survival rates when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth.
Similar Compounds
| Compound Name | Key Features |
|---|---|
| Pyrrolopyrazine derivatives | Contain a fused pyrrole ring; similar biological activities |
| 1H-pyrrolo[3,4-c]pyridine derivatives | Investigated for analgesic and sedative properties |
Mechanism of Action
The mechanism of action of dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit FGFRs by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and migration . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituents like dimethoxyphenyl (Compound 15, ) or pyrrolidine sulfonyl () significantly alter solubility and target affinity compared to dimethylamine.
Pharmacological and Physicochemical Properties
- Solubility : The dimethylamine group in the target compound likely enhances water solubility compared to hydrophobic substituents like 3,4-dimethoxyphenyl (Compound 15, ).
- Bioactivity : Pyrrolo[2,3-d]pyrimidines (e.g., ) exhibit kinase inhibitory activity, suggesting the target compound could similarly interact with ATP-binding pockets .
Biological Activity
Dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine, with the CAS number 25957-73-7, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring fused to a pyridine ring, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| CAS Number | 25957-73-7 |
This structure influences its reactivity and interaction with biological targets.
Research indicates that this compound may act as an inhibitor of specific enzymes and receptors. Notably, it has been explored for its potential as an inhibitor of SGK-1 kinase, which is implicated in various cellular processes including proliferation and survival .
Enzyme Inhibition
The compound's inhibition of SGK-1 kinase suggests a role in treating diseases associated with abnormal cell growth and survival. This mechanism could be beneficial in oncology, particularly for tumors where SGK-1 is overexpressed .
Anticancer Properties
This compound has shown promise in anticancer research. It has been tested for its ability to inhibit cell proliferation across various cancer cell lines. For instance, compounds similar in structure have demonstrated significant antiproliferative effects against solid tumors such as lung and colon cancer .
Case Studies and Research Findings
- Inhibition of Tumor Growth : In studies involving various cancer cell lines, this compound exhibited IC50 values indicating effective inhibition of cell viability. For example:
- Targeting Mycobacterium tuberculosis : A study highlighted the compound's potential activity against Mycobacterium tuberculosis, suggesting that modifications to the pyrrolo-pyridine structure could enhance antibacterial properties while maintaining selectivity against resistant strains .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pyrrolopyridine derivatives that are known for their biological activities. The following table summarizes some related compounds and their activities:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of the pyrrolopyridine core with dimethylamine derivatives. Key conditions include:
- Temperature : 60–80°C to balance reaction rate and byproduct formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
- Catalysts : Palladium or copper catalysts may be used for coupling reactions .
- Characterization : Confirm structure via -NMR (e.g., methyl group signals at δ 2.2–2.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. How can researchers ensure purity and validate the structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy : -NMR detects electronic environments of the pyrrolopyridine ring and methyl groups .
- Elemental Analysis : Verify empirical formula (e.g., CHN) to confirm stoichiometry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors .
- Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Molecular Modeling : Use software (e.g., AutoDock) to predict binding affinities to targets like kinases or GPCRs. The dimethylamine moiety may enhance solubility, while the pyrrolopyridine core influences π-π stacking .
- Analog Synthesis : Introduce substituents (e.g., halogens or methoxy groups) at the pyrrolopyridine C5 position to modulate electronic properties .
- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., kinase panels) to quantify SAR trends .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source Analysis : Cross-validate data from peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) over preprint platforms .
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Use tools like Forest plots to statistically reconcile discrepancies in reported EC values .
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Thermal Shift Assays : Monitor protein melting temperature shifts to identify stabilized targets .
- Transcriptomics : Use RNA-seq to profile gene expression changes in treated vs. untreated cells .
Q. How can regioselectivity challenges in synthesizing derivatives be mitigated?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., pyrrolopyridine N1) with Boc groups to direct functionalization .
- Computational Prediction : DFT calculations (e.g., Gaussian) identify electrophilic/nucleophilic hotspots on the ring system .
- Byproduct Analysis : Use LC-MS to track undesired isomers and optimize reaction kinetics .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-Dependent Studies : Dissolve in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy (λ = 260 nm) .
- Degradation Pathways : Identify hydrolytic or oxidative products via tandem MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
